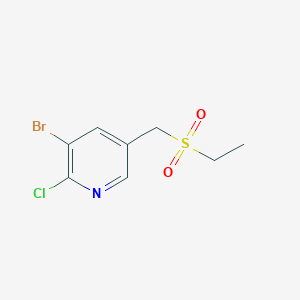
3-Bromo-2-chloro-5-((ethylsulfonyl)methyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-chloro-5-((ethylsulfonyl)methyl)pyridine is a heterocyclic organic compound with the molecular formula C8H9BrClNO2S and a molecular weight of 298.58 g/mol . This compound is characterized by the presence of bromine, chlorine, and an ethylsulfonyl group attached to a pyridine ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
One common method includes the bromination and chlorination of 5-methylpyridine, followed by sulfonylation using ethylsulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using bromine and chlorine gas, followed by sulfonylation in the presence of a suitable base such as sodium hydroxide. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-Bromo-2-chloro-5-((ethylsulfonyl)methyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Amino or thiol derivatives of the pyridine ring.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Coupling Products: Biaryl derivatives.
科学的研究の応用
3-Bromo-2-chloro-5-((ethylsulfonyl)methyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 3-Bromo-2-chloro-5-((ethylsulfonyl)methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and chlorine atoms can form halogen bonds, while the ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-Bromo-2-chloropyridine: Lacks the ethylsulfonyl group, making it less versatile in certain reactions.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of an ethylsulfonyl group, leading to different chemical properties and reactivity.
5-Bromo-2-fluoropyridine: Substitutes fluorine for chlorine, affecting its reactivity and applications.
Uniqueness
3-Bromo-2-chloro-5-((ethylsulfonyl)methyl)pyridine is unique due to the presence of both halogen atoms and the ethylsulfonyl group, which confer distinct reactivity and versatility in synthetic applications. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields .
特性
分子式 |
C8H9BrClNO2S |
|---|---|
分子量 |
298.59 g/mol |
IUPAC名 |
3-bromo-2-chloro-5-(ethylsulfonylmethyl)pyridine |
InChI |
InChI=1S/C8H9BrClNO2S/c1-2-14(12,13)5-6-3-7(9)8(10)11-4-6/h3-4H,2,5H2,1H3 |
InChIキー |
PFHPBBNQNUPCNN-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)CC1=CC(=C(N=C1)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 7-Chlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13688862.png)
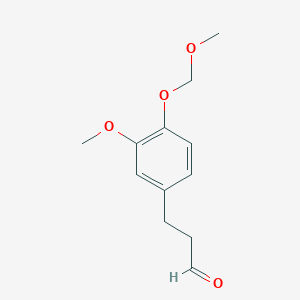
![(E)-3-Hydroxy-2-[2-[(2-hydroxy-1-naphthyl)methylene]hydrazino]quinazolin-4(3H)-one](/img/structure/B13688870.png)
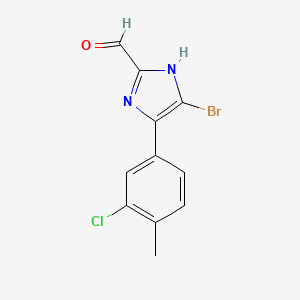
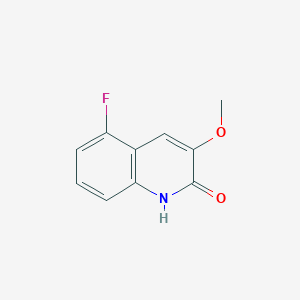
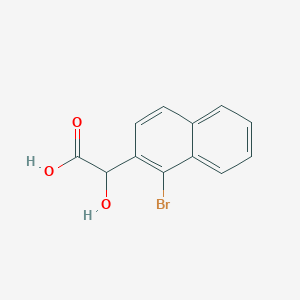
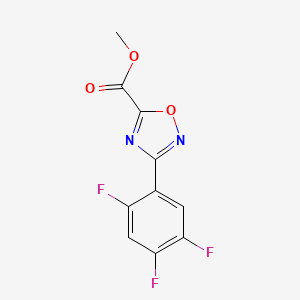
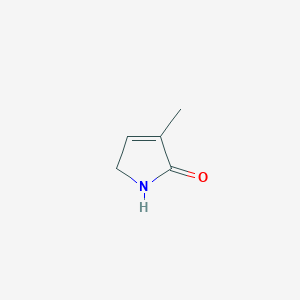
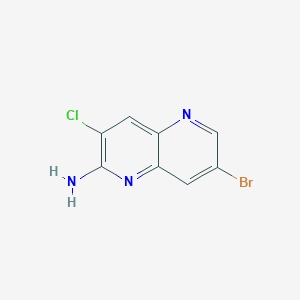
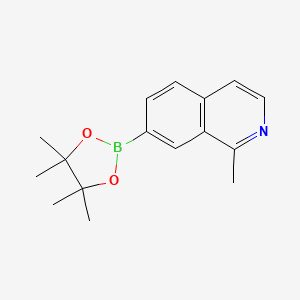
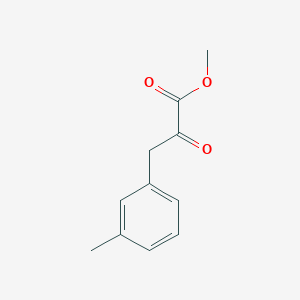


![(S)-2-[(S)-2-[(S)-2-(Fmoc-amino)-3-methylbutanamido]-4-methylpentanamido]-N-[4-(hydroxymethyl)phenyl]-6-[[(4-methoxyphenyl)diphenylmethyl]amino]hexanamide](/img/structure/B13688938.png)
